molecular formula C22H21N5O4 B6558611 N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}pyrazine-2-carboxamide CAS No. 1040633-96-2

N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}pyrazine-2-carboxamide

Cat. No.: B6558611
CAS No.: 1040633-96-2
M. Wt: 419.4 g/mol
InChI Key: JCHGIGZLNQXGMD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrazine ring, a pyrido[1,2-a]pyrazin ring, a carboxamide group, and a benzyloxy group. Pyrazine derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazine and pyrido[1,2-a]pyrazin rings would likely contribute to the rigidity of the molecule, while the carboxamide and benzyloxy groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide group could potentially undergo hydrolysis or other reactions involving the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and reactivity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activities of this compound and related derivatives. This could potentially lead to the development of new drugs or therapies .

Properties

IUPAC Name

N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c28-19-12-18-22(30)26(9-8-25-21(29)17-13-23-6-7-24-17)10-11-27(18)14-20(19)31-15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHGIGZLNQXGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=CC=C3)CCNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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